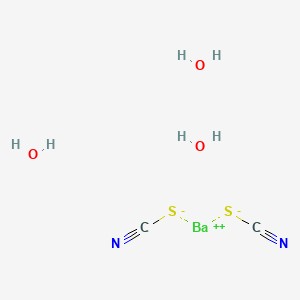

barium(2+);dithiocyanate;trihydrate

Description

Overview of Metal Thiocyanate (B1210189) Chemistry

Metal thiocyanates represent a diverse and historically significant class of inorganic compounds. nih.govchemrxiv.org The thiocyanate anion (SCN⁻), a pseudohalide, is a versatile ligand capable of coordinating to metal centers through either the nitrogen or sulfur atom, or by bridging between two metal centers. nih.govresearchgate.net This ambidentate nature gives rise to a wide array of structural possibilities and coordination polymers. wikipedia.orgnih.gov

The study of metal thiocyanates dates back to the early 19th century and continues to be an active area of research. chemrxiv.org These compounds are known for their diverse structures and functions, including their use as precursors in the synthesis of more complex materials and their interesting electronic and optical properties. nih.govresearchgate.net For instance, the formation of the intensely colored iron(III) thiocyanate complex is a classic example used in qualitative analysis. nih.gov

Significance of Barium Compounds in Inorganic and Coordination Chemistry

Barium, an alkaline earth metal, readily forms a variety of inorganic compounds, which play significant roles in both industrial applications and fundamental chemical research. fiveable.mebritannica.com Barium compounds are utilized in the manufacturing of pigments, glass, ceramics, and for specialized applications in electronics and pyrotechnics, where they impart a characteristic green color to flames. nih.govresearchgate.net

In coordination chemistry, the Ba²⁺ ion, due to its relatively large ionic radius and flexible coordination sphere, can accommodate a high number of donor atoms. iucr.org This leads to the formation of coordination complexes with diverse geometries. iucr.org The study of barium coordination compounds contributes to a deeper understanding of the factors that govern the self-assembly of complex supramolecular structures.

Research Trajectories for Barium(2+);dithiocyanate;trihydrate

Current and future research involving barium(2+);dithiocyanate;trihydrate is likely to focus on several key areas. Its role as a reagent in the synthesis of other thiocyanate-containing compounds remains a primary application. ontosight.ai There is also potential for its use in materials science, where the controlled thermal decomposition of such precursors can yield specific barium-containing materials.

Investigations into its detailed crystal structure and bonding continue to provide insights into the coordination behavior of the barium ion and the thiocyanate ligand. iucr.org Furthermore, its application in analytical chemistry as a reagent for the detection of certain ions is an area of ongoing interest. ontosight.aicymitquimica.com The exploration of new applications and a deeper understanding of its fundamental chemical and physical properties will continue to drive research on this compound.

Chemical and Physical Properties

Barium(2+);dithiocyanate;trihydrate exists as white, needle-shaped crystals. chemicalbook.comfishersci.com It is soluble in water and also shows solubility in alcohols such as methanol (B129727) and ethanol (B145695). wikipedia.orgchemicalbook.com The anhydrous form is particularly hygroscopic. wikipedia.org

| Property | Value |

| Molecular Formula | Ba(SCN)₂·3H₂O |

| Molar Mass | 307.55 g/mol iucr.org |

| Appearance | White crystalline solid ontosight.aicymitquimica.com |

| Density | 2.23 g/cm³ iucr.org |

| Solubility in Water | Soluble ontosight.ai |

Synthesis and Structure

A common method for the preparation of barium thiocyanate involves the reaction of barium hydroxide (B78521) with ammonium (B1175870) thiocyanate in an aqueous solution. wikipedia.orgsciencemadness.org The reaction proceeds by boiling the solution to drive off ammonia (B1221849) gas, which shifts the equilibrium towards the formation of barium thiocyanate. sciencemadness.org The trihydrate form crystallizes from the aqueous solution upon cooling. sciencemadness.org

The crystal structure of barium(2+);dithiocyanate;trihydrate has been determined by X-ray crystallography to be monoclinic. iucr.org A significant finding was the confirmation that the compound is a trihydrate, correcting an earlier report that suggested it was a dihydrate. iucr.org In the crystal lattice, the barium ion is coordinated by four nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a tricapped trigonal prismatic coordination geometry. iucr.org The thiocyanate groups and water molecules are involved in a network of hydrogen bonds. iucr.org

Thermal Decomposition

Upon heating, barium(2+);dithiocyanate;trihydrate undergoes dehydration. The trihydrate begins to lose its water of crystallization at approximately 70°C, initially forming the dihydrate and then the anhydrous salt at higher temperatures (around 160°C). wikipedia.org The anhydrous form is stable up to 447°C, after which it decomposes, with barium sulfide (B99878) being one of the decomposition products. wikipedia.org

Applications in Chemical Synthesis

Barium(2+);dithiocyanate;trihydrate serves as a useful reagent in various chemical syntheses. It is a source of the thiocyanate ion for the preparation of other organic and inorganic thiocyanate compounds. ontosight.ai Its applications extend to the production of dyes and have been noted in the context of photography, where it can be used in developing solutions to enhance image quality. ontosight.aiontosight.ai

Properties

Molecular Formula |

C2H6BaN2O3S2 |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

barium(2+);dithiocyanate;trihydrate |

InChI |

InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 |

InChI Key |

USVMWHWKIBOLMH-UHFFFAOYSA-L |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Barium 2+ ;dithiocyanate;trihydrate

Single Crystal X-ray Diffraction Studies

Detailed structural analysis of barium thiocyanate (B1210189) trihydrate, Ba(SCN)₂·3H₂O, has corrected earlier assessments that misidentified the compound as a dihydrate. iucr.org Rigorous single-crystal X-ray diffraction studies have provided a comprehensive understanding of its crystallographic parameters, bonding, and molecular geometry.

Determination of Crystal System and Space Group

Barium thiocyanate trihydrate crystallizes in the monoclinic system. iucr.org The specific space group has been identified as C2/m. iucr.org This determination is crucial as it defines the symmetry elements present within the crystal. The lattice parameters, which describe the size and shape of the unit cell, have been refined to high precision. iucr.org

Table 1: Crystallographic Data for Barium Thiocyanate Trihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 15.981 (1) Å |

| b | 4.441 (1) Å |

| c | 13.333 (1) Å |

| β | 104.65 (1)° |

| Volume (V) | 915.5 ų |

| Z | 4 |

Data sourced from Mereiter & Preisinger (1982). iucr.org

Bond Distances and Angles (Ba-S, Ba-N, Ba-O)

The bonding interactions between the central barium cation and the surrounding ligands have been quantified through the measurement of bond lengths. The Ba²⁺ ion forms bonds with the nitrogen and sulfur atoms of the thiocyanate ligands and the oxygen atoms of the water molecules. iucr.org The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating through either the sulfur or the nitrogen atom. In this structure, coordination occurs through both, as well as through the water molecules.

Table 2: Selected Interatomic Distances in Barium Thiocyanate Trihydrate

| Bond | Distance (Å) |

|---|---|

| Ba-N | 2.90 - 2.91 |

| Ba-O | 2.71 - 2.90 |

| Ba-S | 3.39 |

Data sourced from Mereiter & Preisinger (1982). iucr.org

Coordination Environment of the Barium(II) Center

The barium(II) ion in the trihydrate structure is nine-coordinate. iucr.orgresearchgate.net Its coordination geometry is best described as a tricapped trigonal prism. iucr.org The coordination sphere of the barium ion is composed of atoms from both the thiocyanate anions and the water molecules. Specifically, each barium center is coordinated to four nitrogen atoms, four oxygen atoms, and one sulfur atom. iucr.org This high coordination number is typical for a large cation like Ba²⁺.

Polymeric and Supramolecular Architectures

The crystal structure of barium thiocyanate trihydrate is not composed of discrete, isolated units but rather of extended polymeric chains that are further organized into a supramolecular framework. iucr.org The nature of this architecture changes upon dehydration.

Coordination Polymer Formation (e.g., Anhydrous Ba(SCN)₂)

In the trihydrate, the Ba²⁺ ions, thiocyanate ligands, and bridging water molecules form double chains that extend along the b-axis of the crystal. iucr.org These double chains are then interconnected solely by the hydrogen bonds involving the water molecules. iucr.org

The structure of the anhydrous salt, Ba(SCN)₂, is also a coordination polymer but with a different connectivity pattern. wikipedia.org Upon removal of the water molecules, the coordination environment of the barium ion changes. In the anhydrous form, each Ba²⁺ ion is coordinated to eight thiocyanate anions. wikipedia.org The coordination involves four Ba-N bonds and four Ba-S bonds, indicating that the thiocyanate ions bridge the metal centers. wikipedia.org This arrangement results in a three-dimensional coordination polymer with a motif that is reminiscent of the fluorite structure. wikipedia.org

Intermolecular Interactions and Crystal Packing

The crystal structure of barium thiocyanate trihydrate is a well-ordered, three-dimensional network governed by a combination of ionic and hydrogen bonds. The fundamental units of this structure are the barium cations (Ba²⁺), thiocyanate anions (SCN⁻), and water molecules of hydration.

The barium ion is coordinated by four nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a tricapped trigonal prismatic coordination geometry. iucr.org This coordination environment is a key feature of the crystal packing. The Ba-N bond lengths are in the range of 2.90-2.91 Å, Ba-O bond lengths span from 2.71-2.90 Å, and the Ba-S bond distance is 3.39 Å. iucr.org

The crystal structure is composed of continuous chains that extend along the b-axis. These individual chains are linked in pairs through Ba-S(1) bonds, forming double chains. The connection between these double chains is established solely by hydrogen bonds. iucr.org The water molecules play a crucial role in the stability of the crystal lattice by participating in O-H···S hydrogen bonds, with O···S distances ranging from 3.36 to 3.77 Å. iucr.org All atoms, with the exception of two hydrogen atoms, are situated on mirror planes at y = 0 and y = ½. iucr.org

Table 1: Key Crystallographic Data for Barium Thiocyanate Trihydrate

| Parameter | Value |

| Formula | Ba(SCN)₂·3H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.981(1) |

| b (Å) | 4.441(1) |

| c (Å) | 13.333(1) |

| β (°) | 104.65(1) |

| Volume (ų) | 915.5 |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.23 |

| Data sourced from Mereiter & Preisinger (1982). iucr.org |

Structural Comparisons with Other Alkaline Earth Metal Thiocyanates

A comparative analysis of the crystal structures of alkaline earth metal thiocyanates highlights both similarities and differences, largely attributable to the varying ionic radii and coordination preferences of the metal cations.

Anhydrous barium thiocyanate adopts a coordination polymer structure reminiscent of the fluorite lattice. In this arrangement, each Ba²⁺ ion is coordinated to eight thiocyanate anions, with four bonds to sulfur atoms and four to nitrogen atoms. wikipedia.org Notably, anhydrous strontium thiocyanate and calcium thiocyanate exhibit the same crystal structure. wikipedia.orgwikipedia.orgwikipedia.org

In its hydrated form, strontium thiocyanate trihydrate (Sr(SCN)₂·3H₂O) crystallizes in the monoclinic space group P2₁/n. The structure consists of SrSNa(H₂O)₃ polyhedra linked by thiocyanate groups into chains. iucr.org This differs from the C2/m space group of barium thiocyanate trihydrate. iucr.org The water molecules in the strontium analogue form exclusively O-H···S hydrogen bonds. iucr.org

Anhydrous calcium thiocyanate (Ca(SCN)₂) crystallizes in the monoclinic space group C 1 2/c 1. nih.gov This further illustrates the structural diversity within this family of compounds, influenced by the nature of the alkaline earth metal.

Table 2: Comparative Crystallographic Data of Alkaline Earth Metal Thiocyanates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ba(SCN)₂·3H₂O | Monoclinic | C2/m | 15.981(1) | 4.441(1) | 13.333(1) | 104.65(1) |

| Sr(SCN)₂·3H₂O (295 K) | Monoclinic | P2₁/n | 9.501(1) | 7.140(1) | 13.470(2) | 94.27(1) |

| Ca(SCN)₂ (anhydrous) | Monoclinic | C 1 2/c 1 | 9.617 | 6.424 | 7.8717 | 90.82 |

| Data compiled from multiple sources. iucr.orgnih.gov |

Polymorphism and Phase Transitions in Barium Thiocyanate Hydrates

Barium thiocyanate is known to exist in different hydrated forms, primarily as a dihydrate and a trihydrate, indicating a degree of polymorphism related to the water of crystallization. iucr.orgwikipedia.org An earlier structural study had initially identified the compound as a dihydrate, but subsequent research clarified it to be a trihydrate. iucr.org

Barium thiocyanate trihydrate undergoes a reversible phase transition at approximately 135 K, which has been detected by Raman spectroscopy. iucr.org The nature of this low-temperature phase transition involves subtle structural changes that affect the vibrational modes of the thiocyanate ions.

Furthermore, the hydrated forms of barium thiocyanate exhibit phase transitions upon heating, which involve the loss of water molecules. The trihydrate is stable at room temperature but will begin to lose water of crystallization when heated.

Spectroscopic Characterization of Barium 2+ ;dithiocyanate;trihydrate and Its Coordination Sphere

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of barium thiocyanate (B1210189) trihydrate. It allows for the identification of the fundamental vibrational modes of the thiocyanate (SCN⁻) ligand and the vibrations associated with the coordination sphere of the barium ion.

The thiocyanate ion is a linear triatomic species with three fundamental vibrational modes: a C≡N stretching vibration (ν(C≡N)), a C-S stretching vibration (ν(C-S)), and a doubly degenerate δ(NCS) bending mode. scispace.com The frequencies of these modes are sensitive to the ion's environment and coordination.

The C≡N triple bond stretch is the highest frequency vibration, typically appearing in the 2050-2170 cm⁻¹ region. scispace.com This strong absorption is a key diagnostic feature in the IR and Raman spectra. The C-S bond stretch occurs at a lower frequency, generally found in the range of 700-860 cm⁻¹. researchgate.net The position of these bands can indicate the nature of the thiocyanate's interaction with the metal center.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| ν(C≡N) Stretch | 2050 - 2170 | scispace.com |

| ν(C-S) Stretch | 700 - 860 | researchgate.net |

| δ(NCS) Bend | ~480 | scispace.com |

This table presents typical frequency ranges for the fundamental vibrational modes of the thiocyanate ion.

In the solid state, the barium ion is coordinated by both the thiocyanate ligands and water molecules. X-ray crystallography of the anhydrous salt reveals that the Ba²⁺ ion is bonded to eight thiocyanate anions, with four Ba-S bonds and four Ba-N bonds, forming a coordination polymer. wikipedia.org In the trihydrate, the coordination sphere is completed by water molecules. The crystal structure of barium thiocyanate trihydrate is monoclinic. wikipedia.org

The vibrations corresponding to these barium-ligand bonds occur in the far-infrared region of the spectrum, typically below 400 cm⁻¹. These include Ba-S, Ba-N, and Ba-O stretching modes. The presence of coordinated water is also confirmed by characteristic vibrations in the mid-infrared region: a H-O-H bending vibration around 1624 cm⁻¹ and broad O-H stretching bands above 3000 cm⁻¹. researchgate.net

The thiocyanate ligand is an ambidentate ligand, capable of coordinating to a metal ion through either the sulfur atom (thiocyanato), the nitrogen atom (isothiocyanato), or by bridging between two metal centers. The specific coordination mode significantly influences the vibrational frequencies.

N-bonding (Isothiocyanato): When the ligand binds through the nitrogen atom (M-NCS), the ν(C-S) stretching frequency generally increases compared to the free ion.

S-bonding (Thiocyanato): Coordination through the sulfur atom (M-SCN) typically results in a lowering of the ν(C-S) frequency. researchgate.net

Bridging: When the SCN⁻ group bridges two metal ions, the ν(C≡N) frequency often shifts to a higher wavenumber compared to terminal coordination. scispace.com

In barium thiocyanate, where both Ba-N and Ba-S interactions are present, the spectra reflect this mixed-coordination environment. The analysis of the precise frequencies of the ν(C≡N) and ν(C-S) bands helps to confirm the complex coordination structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org Since the barium ion (Ba²⁺) has a closed-shell electron configuration (d⁰), it does not exhibit d-d electronic transitions that are characteristic of transition metal complexes. libretexts.org Therefore, the UV-Vis spectrum of barium thiocyanate trihydrate is dominated by electronic transitions originating from the thiocyanate anion and potential charge-transfer bands.

The thiocyanate ligand possesses π and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals (π). The primary transitions expected for the SCN⁻ ion are π → π and n → π*. These absorptions typically occur in the ultraviolet region of the spectrum. Some barium compounds are also known to exhibit fluorescence when exposed to ultraviolet light. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the local chemical environment of specific atomic nuclei.

For barium thiocyanate trihydrate, one could potentially study the ¹³C nucleus of the thiocyanate group and the naturally occurring NMR-active barium isotopes, ¹³⁵Ba and ¹³⁷Ba. huji.ac.ilresearchgate.net

However, the NMR study of barium presents significant challenges. Both ¹³⁵Ba and ¹³⁷Ba are quadrupolar nuclei, which generally leads to very broad resonance signals, making it difficult to obtain high-resolution spectra. huji.ac.il Furthermore, the chemical shift range for barium is very narrow, often smaller than the linewidth of the signal itself. Consequently, barium NMR is rarely employed, though it has found some use in studying the binding properties of aqueous barium ions by analyzing relaxation rates. huji.ac.il To date, no reported barium NMR spectrum has resolved more than a single peak, with ¹³⁷Ba being the preferred nucleus due to its higher sensitivity despite producing broader signals than ¹³⁵Ba. huji.ac.il

The ¹³C NMR spectrum of the thiocyanate group can be observed, with reported chemical shifts in thiocyanate-containing complexes appearing around δ 141.7 ppm in certain environments. researchgate.net

Advanced Spectroscopic Techniques for Solid-State Analysis

The comprehensive characterization of the solid-state structure of barium(2+);dithiocyanate;trihydrate, including the precise arrangement of the barium cation, the dithiocyanate anions, and the water molecules of hydration, necessitates the use of advanced spectroscopic and diffraction techniques. While routine methods provide basic structural information, techniques such as single-crystal X-ray diffraction, neutron diffraction, solid-state nuclear magnetic resonance (SSNMR), and X-ray absorption spectroscopy (XAS) offer deeper insights into the coordination sphere, bonding, and electronic structure of the compound.

Single-Crystal X-ray Diffraction (SCXRD)

In the trihydrate form, the water molecules are expected to be directly involved in the coordination sphere of the barium cation or to form a hydrogen-bonding network that stabilizes the crystal lattice. An SCXRD study would precisely locate the oxygen atoms of the three water molecules, clarifying whether they are coordinated to the barium ion, and would detail the geometry of the thiocyanate ligands and their bonding mode (N-bonded, S-bonded, or bridging).

Table 1: Illustrative Crystallographic Data from a Hypothetical SCXRD Analysis of Barium(2+);dithiocyanate;trihydrate

| Parameter | Illustrative Value | Information Provided |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° | Provides the size and shape of the repeating unit of the crystal. |

| Ba-N Bond Lengths | 2.85 - 2.95 Å | Indicates the distances between the barium ion and the nitrogen atoms of the thiocyanate ligands, confirming N-coordination. |

| Ba-S Bond Lengths | 3.20 - 3.30 Å | Indicates the distances between the barium ion and the sulfur atoms of the thiocyanate ligands, suggesting potential S-coordination or bridging. |

| Ba-O Bond Lengths | 2.75 - 2.85 Å | Confirms the coordination of water molecules to the barium ion and provides the interatomic distances. |

| Coordination Number of Ba²⁺ | 9 | Reveals the total number of atoms directly bonded to the central barium ion (e.g., a combination of N, S, and O atoms). |

Note: The values in this table are illustrative and represent typical ranges for such coordination complexes.

Neutron Diffraction

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei in a solid. For barium(2+);dithiocyanate;trihydrate, ¹³C and ¹⁵N SSNMR would be particularly informative.

The ¹³C chemical shift of the thiocyanate group is sensitive to its coordination mode. researchgate.net The chemical shift can help distinguish between N-bonded, S-bonded, and uncoordinated (ionic) thiocyanate groups. nih.govrsc.org

Table 2: Typical ¹³C and ¹⁵N SSNMR Chemical Shifts for Thiocyanate Groups

| Nucleus | Coordination Mode | Typical Chemical Shift (ppm) | Insights Gained |

| ¹³C | Ionic SCN⁻ | ~134 ppm | Indicates a predominantly ionic interaction with the cation. |

| ¹³C | N-bonded (Isothiocyanate) | 130 - 132 ppm | Suggests coordination through the nitrogen atom. |

| ¹³C | S-bonded (Thiocyanate) | 110 - 115 ppm | Suggests coordination through the sulfur atom. nih.gov |

| ¹⁵N | N-bonded (Isothiocyanate) | ~ -275 ppm | Provides complementary information on the electronic environment of the nitrogen atom in the coordinated ligand. rsc.org |

Note: These values are representative and can be influenced by the specific metal and crystal lattice effects.

For barium(2+);dithiocyanate;trihydrate, the presence of crystallographically distinct thiocyanate ligands or water molecules would result in multiple peaks in the SSNMR spectrum, providing a direct count of the unique chemical environments in the unit cell.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. esrf.frosti.govnih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For barium(2+);dithiocyanate;trihydrate, performing XAS at the Barium L-edge or K-edge would yield valuable data:

XANES : The shape and position of the absorption edge in the XANES region are sensitive to the oxidation state and coordination geometry of the barium ion. Comparing the experimental spectrum to theoretical calculations and spectra of known standards can help confirm the +2 oxidation state and provide details about the symmetry of the coordination site. aps.org

EXAFS : The oscillations in the EXAFS region, at energies above the absorption edge, contain information about the number, type, and distance of the neighboring atoms surrounding the barium ion. An analysis of the EXAFS spectrum could determine the average Ba-N, Ba-S, and Ba-O bond lengths and coordination numbers, complementing the long-range order information from diffraction methods. nih.gov

Table 3: Illustrative Structural Parameters from a Hypothetical EXAFS Analysis at the Ba L₃-edge

| Scattering Path | Coordination Number (N) | Distance (R) in Å | Information Derived |

| Ba-O | 3 | 2.80 | Corresponds to the coordinated water molecules. |

| Ba-N | 4 | 2.90 | Corresponds to the nitrogen atoms of the thiocyanate ligands. |

| Ba-S | 2 | 3.25 | Indicates interaction with sulfur atoms, possibly from bridging or more distant ligands. |

Note: These data are illustrative, representing a plausible coordination environment for the barium ion in the trihydrate complex.

Together, these advanced techniques provide a multi-faceted and detailed picture of the solid-state structure of barium(2+);dithiocyanate;trihydrate, from the precise atomic positions and crystal packing to the local coordination environment and electronic structure of the constituent ions.

Coordination Chemistry Principles Applied to Barium 2+ ;dithiocyanate;trihydrate

Chelation and Bridging Modes of the Thiocyanate (B1210189) Ligand

The thiocyanate ion (SCN⁻) is a versatile ambidentate ligand, meaning it can coordinate to a metal center through two different atoms: the nitrogen (isothiocyanato, M-NCS) or the sulfur (thiocyanato, M-SCN). wikipedia.org The choice of coordination mode is often influenced by the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org Hard metal cations, which are typically small, highly charged, and not very polarizable, tend to bond to the hard nitrogen atom. wikipedia.org Soft metal cations, which are larger and more polarizable, prefer to bond to the soft sulfur atom. wikipedia.org

The Barium(II) ion is classified as a hard cation. Therefore, in barium thiocyanate complexes, the thiocyanate ligand is expected to coordinate through the nitrogen atom, forming isothiocyanate linkages (Ba-NCS).

Table 2: Potential Coordination Modes of the Thiocyanate Ligand with Barium(II)

| Coordination Mode | Description | Representation |

| Monodentate (N-bound) | The ligand binds to a single Ba²⁺ ion through the nitrogen atom. | Ba ← NCS |

| Bridging (μ₂-N,S) | The ligand bridges two Ba²⁺ ions, with nitrogen binding to one and sulfur to the other. | Ba ← NCS → Ba |

Influence of Solvent on Coordination Environment and Crystal Growth

The solvent plays a critical role in the crystallization of coordination compounds, influencing both the coordination environment of the metal ion and the final crystal structure. rsc.orgrsc.org In the case of barium(2+);dithiocyanate;trihydrate, the solvent is water, and its molecules are directly involved in the coordination sphere of the barium ion. The "trihydrate" designation indicates that three water molecules are incorporated into the solid-state structure for each formula unit of barium dithiocyanate.

These water molecules act as ligands, coordinating to the Ba²⁺ ion and satisfying its coordination requirements. The presence and coordination of solvent molecules can prevent the direct precipitation of an anhydrous salt and instead favor the growth of a hydrated crystalline material. researchgate.net The properties of the solvent, such as polarity and its own coordinating ability, can dictate the outcome of crystallization. rsc.org For instance, crystallization from a less coordinating solvent might result in a different structure, potentially with a different number of coordinated water molecules or a more highly bridged network of thiocyanate ligands. The rate of solvent evaporation is another key factor that can affect crystal quality and size. researchgate.net

Table 3: Influence of Solvent Properties on Crystal Growth of Ionic Salts

| Solvent Property | Influence on Crystallization |

| Polarity | Affects the solubility of the ionic salt. Highly polar solvents like water are effective at solvating ions. |

| Coordinating Ability | Solvents can act as ligands, competing with other ligands for sites on the metal ion. rsc.org |

| Viscosity | Affects the diffusion of ions to the growing crystal surface. |

| Evaporation Rate | A slow evaporation rate generally promotes the growth of larger, higher-quality crystals. researchgate.net |

Formation of Mixed-Ligand Barium Thiocyanate Complexes

It is plausible to form mixed-ligand complexes of barium thiocyanate by introducing other ligands into the coordination sphere. A mixed-ligand complex is one that contains more than one type of ligand bonded to the central metal ion. The formation of such complexes depends on several factors, including the stoichiometry of the reactants, the relative coordinating strengths of the ligands, and the reaction conditions.

For barium(II), the primary ligands in the parent compound are thiocyanate (NCS⁻) and water (H₂O). A mixed-ligand complex could be formed by replacing some of these ligands with other neutral or anionic ligands. For example, the addition of ligands like ammonia (B1221849) (NH₃), pyridine (B92270), or crown ethers could lead to the formation of new complex species where these new ligands are incorporated into the barium ion's coordination sphere. The thiocyanate ions might remain coordinated or be displaced, depending on the affinity of the new ligand for the Ba²⁺ ion. The synthesis of such complexes allows for the fine-tuning of the resulting material's structure and properties. taylorandfrancis.com

Table 4: Hypothetical Examples of Mixed-Ligand Barium Thiocyanate Complexes

| Added Ligand (L) | Potential Complex Formula | Description |

| Ammonia (NH₃) | [Ba(NCS)₂(NH₃)ₓ] | Ammonia molecules replace water or bridge thiocyanate ligands in the coordination sphere. |

| Pyridine (py) | [Ba(NCS)₂(py)ₓ] | The bulkier pyridine ligand coordinates to the barium center. |

| Crown Ether (e.g., 18-crown-6) | Ba(18-crown-6)₂ | The crown ether encapsulates the barium ion, with thiocyanates acting as counter-ions. |

| Ethylenediamine (B42938) (en) | [Ba(NCS)₂(en)ₓ] | The chelating ligand ethylenediamine could form a more stable complex. youtube.com |

Reactivity and Reaction Mechanisms Involving Barium 2+ ;dithiocyanate;trihydrate

Barium(2+);dithiocyanate;trihydrate, with the chemical formula Ba(SCN)₂·3H₂O, is a versatile inorganic compound that participates in a variety of chemical reactions. ontosight.ai Its reactivity is primarily centered around the barium cation (Ba²⁺) and the thiocyanate (B1210189) anion (SCN⁻), making it a valuable reagent in both organic and inorganic chemistry.

Advanced Applications of Barium 2+ ;dithiocyanate;trihydrate in Chemical Science and Materials

Reagent in Analytical Chemistry

Barium thiocyanate (B1210189) trihydrate is utilized as a reagent in analytical chemistry, particularly for the detection and quantification of certain ions. ontosight.aicymitquimica.com The thiocyanate ion (SCN⁻) is a well-established spectrophotometric reagent due to the simplicity and availability of thiocyanate-based methods. assignmentpoint.com

Development of Instrumental-Free Detection Methods

While direct instrumental-free detection methods specifically employing barium thiocyanate are not extensively documented in the provided results, the underlying principle of using thiocyanate for colorimetric analysis is well-established. For instance, a fast and simple assay for detecting thiocyanate in human saliva has been developed using the formation of a colored iron(III)-thiocyanate complex on a paper-based platform. nih.govdaneshyari.com This method allows for in-situ detection with a low detection limit, demonstrating the potential for thiocyanate-based instrumental-free analysis. nih.govdaneshyari.com Such approaches are valued for their simplicity, portability, and low sample consumption. nih.govdaneshyari.com

The determination of thiocyanate in biological samples like plasma can also be achieved through methods like ion chromatography with ultraviolet detection. researchgate.net While this involves instrumentation, it highlights the role of thiocyanate detection in clinical and forensic science. researchgate.net

Applications in Qualitative Analysis of Metal Ions

Qualitative analysis in chemistry aims to identify the constituent ions in a sample. williams.edulibretexts.org This is often achieved through a systematic scheme of precipitation reactions to separate different groups of ions. williams.edulibretexts.org While barium thiocyanate is not a primary group reagent for the main cation groups, the thiocyanate ion itself is used in specific tests. williams.edulibretexts.org

A notable application of the thiocyanate ion is in the confirmatory test for iron(III) ions (Fe³⁺). The addition of a potassium or ammonium (B1175870) thiocyanate solution to a solution containing Fe³⁺ ions results in the formation of a distinct blood-red colored complex, confirming the presence of iron(III). docbrown.info

The qualitative analysis of metal ions often involves a series of steps to separate different cation groups based on the solubility of their salts. williams.edu For example, Group I cations are precipitated as chlorides, Group II as acid-insoluble sulfides, and Group IV as carbonates or phosphates. williams.edulibretexts.org Barium ions (Ba²⁺) themselves fall into Group IV, which are precipitated as insoluble carbonates. williams.edu

Role in Material Science and Inorganic Synthesis

Barium thiocyanate serves as a valuable precursor and component in the synthesis of various advanced materials. wikipedia.org Its ability to decompose and react with other compounds upon heating makes it suitable for creating complex inorganic structures.

Precursor for Advanced Ceramic Materials

Barium thiocyanate can be utilized as a precursor in the synthesis of advanced ceramic materials. One of the most significant applications is in the preparation of barium titanate (BaTiO₃), a ferroelectric ceramic with a high dielectric constant, making it crucial for applications like multilayer ceramic capacitors and dynamic random access memories. youtube.comrroij.com

Various synthesis methods for BaTiO₃ have been explored, including solid-state reactions and co-precipitation methods. youtube.comrroij.comresearchgate.netiaea.org While some methods use barium carbonate or barium hydroxide (B78521) as the barium source, the use of barium salts like barium thiocyanate is also a viable route. rroij.comiaea.org The synthesis method significantly influences the final properties of the BaTiO₃ powder, such as grain size and dielectric constant. rroij.com The conversion of polymeric precursors to ceramic materials is a versatile route for producing advanced ceramics with desirable properties like high-temperature resistance and specific microstructures. uni-bremen.deresearchgate.net Barium oxide (BaO), a key component in many high-dielectric constant materials, can be deposited as a thin film using atomic layer deposition with specialized barium precursors. rsc.org

Table 1: Comparison of Barium Titanate Synthesis Methods

| Synthesis Method | Precursors | Key Features | Reference |

| Solid-State Reaction | BaCO₃, TiO₂ | Cost-effective, simple. | youtube.com, rroij.com |

| Co-Precipitation | Oxalic acid, Titanium tetraisopropoxide, Barium hydroxide | Can produce better microstructure and dielectric properties. | youtube.com |

| Sol-Gel Method | Barium acetate, Titanium isopropoxide | Can lead to larger grain growth. | rroij.com |

| Mechanochemical Synthesis | BaO, TiO₂ | Low-temperature solid-state processing, allows for strict stoichiometry control. | researchgate.net |

| Hydrothermal Synthesis | Various | Can produce nanoparticles embedded in polymer films. | acs.org |

Components in Functional Materials (e.g., Optoelectronic Materials)

Barium thiocyanate and other metal thiocyanates are components in the development of functional materials, including those with applications in optoelectronics. wikipedia.orgchemrxiv.org The thiocyanate ligand's ability to coordinate with metal ions allows for the formation of coordination polymers with tunable electronic properties. chemrxiv.orgelsevierpure.com

Copper(I) thiocyanate (CuSCN), for example, is a promising transparent hole-transporting semiconductor used in thin-film transistors, OLEDs, and various solar cells. chemrxiv.orgresearchgate.net The electronic structure of metal thiocyanates can be adjusted by changing the metal centers, which can lead to the development of materials with specific electronic or optoelectronic functionalities. chemrxiv.org For instance, mixing copper and zinc in thiocyanate compounds allows for systematic tuning of the optical and electronic properties. chemrxiv.org

Perovskite materials, which have gained significant attention for their optoelectronic properties, can also incorporate thiocyanate. mdpi.com The development of mixed-metal thiocyanate coordination polymers can lead to materials with novel properties, such as melting behavior and glass transitions, which could enable new solvent-free deposition methods for semiconductors. chemrxiv.org

Niche Applications (e.g., Dyeing Textiles, Photographic Solutions, Thermal Demonstrations)

Beyond its roles in analytical chemistry and materials science, barium thiocyanate has several niche applications.

Dyeing Textiles: Barium thiocyanate is used in the textile industry. assignmentpoint.comwikipedia.orgontosight.aimfa.org It can act as a fixing agent to improve the colorfastness of dyes on fabrics. ontosight.ai Specifically, it helps bind dyes to cotton fibers, resulting in more vibrant and fade-resistant colors. ontosight.ai Ammonium thiocyanate, a related compound, is also used in dye printing pastes to improve dye fixation on synthetic and natural fibers. google.com

Photographic Solutions: The compound is an ingredient in some photographic solutions. ontosight.aiassignmentpoint.comwikipedia.orgmfa.org In color processing, chemicals like ammonium thiocyanate are used in bleaching steps. princeton.edu

Thermal Demonstrations: A well-known application of the reaction between barium hydroxide octahydrate and an ammonium salt, such as ammonium thiocyanate, is in demonstrating a spontaneous endothermic reaction. betterlesson.comrsc.orgwashington.eduyoutube.com When these two solids are mixed, the temperature drops significantly, absorbing heat from the surroundings and causing a beaker of water to freeze to a wooden block. betterlesson.comrsc.orgwashington.eduyoutube.com This dramatic demonstration is often used in chemistry education to illustrate thermodynamic principles. rsc.orgwashington.edu

Analytical Methodologies for the Detection and Quantification of Barium Thiocyanate

Spectrophotometric Methods for Thiocyanate (B1210189) Detection

Spectrophotometry offers a sensitive and often rapid means of quantifying thiocyanate ions in solution. A common and well-established method involves the formation of a colored complex between thiocyanate and iron(III) ions. rsc.orgjst.go.jpacs.orgksu.edu.sa

In an acidic medium, thiocyanate ions react with ferric ions (Fe³⁺) to produce a series of intensely red-colored iron(III)-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺. rsc.org The intensity of the color is directly proportional to the concentration of the thiocyanate, allowing for quantitative analysis by measuring the absorbance of the solution at a specific wavelength, typically around 480 nm. rsc.orgjst.go.jp

To enhance the stability of the colored complex, which can be prone to fading, a nonionic surfactant like Triton X-100 can be added to the solution. jst.go.jp The presence of such a surfactant can significantly reduce the decrease in absorbance over time. jst.go.jp For optimal color development, the final pH of the solution should be maintained between 1.2 and 3.5. jst.go.jp

A typical procedure involves creating a series of standard solutions with known thiocyanate concentrations and measuring their absorbance to construct a calibration curve. rsc.org The absorbance of the unknown sample is then measured under the same conditions, and its thiocyanate concentration is determined by interpolation from the calibration curve. rsc.org

Table 1: Spectrophotometric Determination of Thiocyanate

| Parameter | Condition |

|---|---|

| Complexing Agent | Iron(III) Chloride (FeCl₃) |

| Wavelength of Maximum Absorbance (λmax) | ~480 nm |

| Optimal pH | 1.2 - 3.5 |

Chromatographic Techniques (e.g., Ion Chromatography for thiocyanate)

Ion chromatography (IC) is a powerful and versatile technique for the separation and quantification of ions, including thiocyanate. nih.govmetrohm.com This method is particularly useful for analyzing complex mixtures containing multiple anions. metrohm.com

In a typical IC system, a liquid sample is injected into a stream of eluent and passed through a separator column containing an ion-exchange resin. The anions in the sample are separated based on their affinity for the resin. A suppressor column is often used after the separator column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection. The separated ions are then detected by a conductivity detector. metrohm.com

IC methods have been developed for the determination of thiocyanate in various matrices, including biological fluids like plasma. nih.gov For the analysis of thiocyanate, an anion-exchange column is used, and detection is often carried out via UV spectrophotometry at around 210 nm or by conductivity measurement. nih.gov The technique offers high specificity and sensitivity, with the ability to detect thiocyanate at low concentrations. nih.gov Furthermore, IC can simultaneously determine other anions present in the sample, providing a comprehensive ionic profile. metrohm.com

Gravimetric and Titrimetric Methods for Barium or Thiocyanate Components

Gravimetric Analysis of Barium:

A classical and highly accurate method for determining the amount of barium in a sample is through gravimetric analysis. This involves precipitating the barium ions as a sparingly soluble salt, followed by filtration, washing, drying, and weighing of the precipitate. nahrainuniv.edu.iqwikipedia.org

For the determination of barium, a common precipitating agent is a solution of a soluble sulfate (B86663), such as sulfuric acid (H₂SO₄) or sodium sulfate (Na₂SO₄), which leads to the formation of barium sulfate (BaSO₄), a dense, crystalline precipitate with very low solubility in water. nahrainuniv.edu.iqgantep.edu.tr The reaction is:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

To ensure complete precipitation and to obtain a precipitate with desirable characteristics for filtration, the reaction is typically carried out in a hot, slightly acidic solution. gantep.edu.tr After precipitation, the barium sulfate is collected on ashless filter paper, washed to remove impurities, and then ignited at a high temperature to remove the filter paper and any volatile impurities, leaving behind pure BaSO₄, which is then weighed. gantep.edu.tr The mass of barium in the original sample can then be calculated using the known stoichiometry of barium sulfate.

Titrimetric Analysis of Thiocyanate:

Titrimetric methods, particularly those involving silver nitrate (B79036) (AgNO₃), are widely used for the quantification of thiocyanate. The Volhard method is a well-known back-titration procedure for this purpose. nahrainuniv.edu.iqriccachemical.com

In this method, a known excess of a standard silver nitrate solution is added to the thiocyanate sample, leading to the precipitation of silver thiocyanate (AgSCN):

SCN⁻(aq) + Ag⁺(aq) → AgSCN(s)

The unreacted excess silver ions are then titrated with a standard solution of potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). riccachemical.com A ferric iron (Fe³⁺) salt, such as ferric ammonium sulfate, is used as an indicator. riccachemical.com When all the excess silver has reacted, the first excess of thiocyanate titrant reacts with the Fe³⁺ to form the intensely red-colored [Fe(SCN)]²⁺ complex, signaling the endpoint of the titration.

Advanced Instrumental Techniques for Compound Characterization (e.g., X-ray Diffraction for phase identification, elemental analysis)

X-ray Diffraction (XRD) for Phase Identification:

X-ray diffraction is a non-destructive analytical technique used to identify the crystalline phases of a solid material. It is invaluable for confirming the identity and crystalline structure of barium thiocyanate trihydrate. rsc.orgresearchgate.net

When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystalline structure of the compound. By comparing the obtained diffraction pattern with standard reference patterns, the identity of the crystalline solid can be confirmed. For barium thiocyanate trihydrate, XRD can verify the presence of the trihydrate form and distinguish it from the anhydrous salt or other related compounds. wikipedia.orgrsc.org

Elemental Analysis:

Elemental analysis provides the percentage composition of elements within a compound. For barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O), elemental analysis would be used to determine the mass percentages of barium, sulfur, carbon, nitrogen, and hydrogen. This information is crucial for verifying the empirical formula of the synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula.

Table 2: Theoretical Elemental Composition of Barium Thiocyanate Trihydrate

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Ba(SCN)₂·3H₂O ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|

| Barium | Ba | 137.33 | 307.54 | 44.64 |

| Sulfur | S | 32.07 | 307.54 | 20.85 |

| Carbon | C | 12.01 | 307.54 | 7.81 |

| Nitrogen | N | 14.01 | 307.54 | 9.11 |

| Hydrogen | H | 1.01 | 307.54 | 1.98 |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The conventional synthesis of barium thiocyanate (B1210189) involves the reaction of barium hydroxide (B78521) with ammonium (B1175870) thiocyanate in an aqueous solution. wikipedia.orgnih.govsmolecule.com Future research is expected to explore more sophisticated and controlled synthetic methodologies to access novel phases and complex architectures that are not achievable through standard solution-based methods.

Emerging synthetic strategies that could be applied include:

Hydrothermal and Solvothermal Methods: These techniques, which utilize elevated temperatures and pressures, can facilitate the crystallization of unique and complex structures that may not form under ambient conditions.

Mechanochemical Synthesis: The direct grinding or milling of solid reactants offers a solvent-free alternative for producing new materials. This approach can lead to the formation of phases that are inaccessible from solution.

Template-Directed Synthesis: The use of barium ions as templates in cyclocondensation reactions has been shown to produce unexpected and complex macrocyclic products. researchgate.net Further investigation into barium's role as a template could lead to the rational design of intricate molecular structures.

Design and Characterization of New Coordination Polymers and Metal-Organic Frameworks

Barium thiocyanate is a versatile precursor for constructing coordination polymers and metal-organic frameworks (MOFs). The anhydrous form of barium thiocyanate is itself a coordination polymer where Ba²⁺ ions are coordinated to eight thiocyanate anions. wikipedia.org The thiocyanate ligand's ability to act as a bridge between metal centers is fundamental to building multidimensional networks.

Recent research has demonstrated the successful synthesis of new coordination polymers by reacting barium thiocyanate with organic linkers like trans-1,2-bis(4-pyridyl)ethylene (bpe). znaturforsch.com These reactions have yielded a variety of novel compounds with diverse structural motifs, including:

Centrosymmetric dimers linked into chains. znaturforsch.com

Layered structures formed from chains linked by bpe ligands. znaturforsch.com

Chains connected through hydrogen bonding. znaturforsch.com

Future work will likely focus on incorporating a wider range of organic linkers to create frameworks with tailored properties. The exploration of barium thiocyanate in mixed-metal systems, such as in the formation of a three-dimensional {Ba[Au(SCN)₂]₂}n polymer, highlights a promising direction for creating complex heterometallic frameworks. nih.gov The goal is to move beyond simple one-dimensional chains, as seen in some barium thiocyanate-crown ether complexes, towards intricate 3D networks with functional characteristics. iucr.org

Advanced Functional Material Development

A significant trend in materials chemistry is the development of functional materials whose physical properties can be tuned. Barium thiocyanate-based frameworks are promising candidates in this arena. Research into related thiocyanate frameworks suggests several potential functionalities:

Magnetic Properties: The strategic combination of metal ions and ligands in thiocyanate-based frameworks can lead to materials with interesting magnetic behavior, such as weak ferromagnetism or antiferromagnetism. ill.euresearchgate.net The development of materials like thiocyanate-based honeycomb magnets points to the potential for creating quantum materials. researchgate.net

Optical Properties: Coordination polymers can exhibit tunable optical properties such as photoluminescence and photochromism (light-induced color change). researchgate.net Research into barium thiocyanate derivatives could lead to new materials for optical data storage, sensors, or displays.

Stimuli-Responsive Behavior: Coordination networks containing thiocyanate ligands have shown the potential for piezochromism (pressure-induced color change). Applying pressure can also induce structural distortions and changes in physical properties, such as enhancing the magnetic ordering temperature in related systems. ill.eu

The ability to create materials with tunable magnetic, optical, or electronic properties through the design of their crystal structures is a major driver for future research. nih.gov

In-depth Mechanistic Studies of Organic and Inorganic Reactions

Understanding the mechanisms of reactions involving barium thiocyanate is crucial for controlling the synthesis of new compounds and materials. Future research will likely employ advanced analytical techniques to probe reaction pathways and kinetics.

Key areas for investigation include:

Template Synthesis Mechanisms: Elucidating the step-by-step process in template-driven reactions, such as the reversible ring expansion and contraction observed in the formation of certain macrocycles, can provide powerful tools for synthetic chemists. researchgate.net

Complex Formation and Dissociation Kinetics: Studying the rates and mechanisms of how ligands associate with and dissociate from barium centers is fundamental. Techniques like stopped-flow analysis can reveal pre-equilibrium steps and the influence of reaction conditions on complex stability. researchgate.net

Influence of Ligand Architecture: Investigating how modifications to ancillary ligands, such as the addition of pendant arms, affect the kinetics and thermodynamics of complex formation will enable a more rational design of functional molecules. researchgate.net

Synergistic Experimental and Theoretical Approaches

The combination of advanced experimental characterization with computational modeling is a powerful strategy for accelerating materials discovery. This synergistic approach provides deeper insights into the relationships between a material's structure and its properties.

Future research on barium dithiocyanate trihydrate and its derivatives will increasingly rely on:

Advanced Diffraction Techniques: The use of both X-ray and neutron diffraction is essential for precisely determining crystal and magnetic structures. ill.euresearchgate.net

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict structures, understand bonding, calculate spectroscopic properties (e.g., NMR), and rationalize experimental observations of photocatalytic or other functional properties. researchgate.netresearchgate.net

Structure-Property Relationship Modeling: By combining experimental data from magnetometry and spectroscopy with theoretical models, researchers can build a comprehensive understanding of how atomic-level structure dictates macroscopic properties, guiding the design of new materials with desired functionalities. ill.euresearchgate.net

This integrated approach is essential for tackling the complexity of the novel coordination polymers and functional materials emerging from barium thiocyanate chemistry.

Q & A

Q. Q1: What are the optimal synthetic conditions for preparing barium(2+) dithiocyanate trihydrate, and how do variations in reaction parameters affect crystal purity?

Methodological Answer : The synthesis should involve stoichiometric control of barium salts (e.g., BaCl₂·2H₂O) and thiocyanate precursors (e.g., NH₄SCN) in aqueous media. Key parameters include pH (maintained at 4–6 to prevent thiocyanate decomposition), temperature (20–25°C to avoid thermal degradation), and solvent evaporation rate (slow crystallization minimizes impurities). Purity can be verified via X-ray diffraction (XRD) to confirm lattice parameters and thermogravimetric analysis (TGA) to validate hydration states .

Q. Q2: What spectroscopic techniques are most reliable for characterizing the coordination environment of barium(2+) in this compound?

Methodological Answer : Use a combination of Raman spectroscopy (to identify SCN⁻ ligand vibrations at ~750–800 cm⁻¹) and infrared (IR) spectroscopy (to detect H₂O bending modes at ~1600–1650 cm⁻¹). Extended X-ray absorption fine structure (EXAFS) can resolve Ba²⁺ coordination geometry, particularly the bond distances to SCN⁻ ligands and water molecules. Cross-validate with single-crystal XRD to resolve structural ambiguities .

Q. Q3: How should researchers mitigate risks when handling barium(2+) dithiocyanate trihydrate due to its toxicity?

Methodological Answer : Follow acute toxicity protocols (Category 3/4 per GHS): use fume hoods to avoid inhalation of dust, wear nitrile gloves and lab coats to prevent skin contact, and store in locked, ventilated cabinets. In case of exposure, immediate decontamination with copious water rinsing (20+ minutes for skin/eyes) and medical consultation are critical. Toxicity data from structurally analogous barium compounds (e.g., BaCl₂·2H₂O) can inform safety frameworks .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported solubility data for barium(2+) dithiocyanate trihydrate across different solvent systems?

Methodological Answer : Systematically replicate solubility studies under controlled conditions (e.g., ionic strength, temperature) using high-purity solvents. Employ isothermal titration calorimetry (ITC) to quantify enthalpy changes and dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements. Compare results with computational solubility predictions via COSMO-RS models to identify outliers .

Q. Q5: What factorial design approaches are suitable for optimizing the compound’s luminescent properties in photophysical studies?

Methodological Answer : Adopt a 2³ factorial design to test variables: (1) doping concentration (e.g., Eu³⁺/Tb³⁺ ions), (2) excitation wavelength, and (3) temperature. Use response surface methodology (RSM) to model emission intensity and lifetime. Advanced characterization via time-resolved photoluminescence (TRPL) and density functional theory (DFT) simulations can elucidate energy transfer mechanisms and ligand-field effects .

Q. Q6: How can researchers address discrepancies in thermal decomposition profiles reported for this compound?

Methodological Answer : Perform parallel TGA-DSC (differential scanning calorimetry) under inert (N₂) and oxidative (O₂) atmospheres to differentiate between dehydration, ligand dissociation, and BaCO₃ formation steps. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) can quantify activation energies for each step. Cross-reference with in-situ XRD to identify intermediate phases and validate decomposition pathways .

Q. Q7: What theoretical frameworks best explain the compound’s magnetic susceptibility anomalies in low-temperature studies?

Methodological Answer : Apply the Curie-Weiss law to paramagnetic data, adjusting for temperature-independent paramagnetism (TIP) contributions from Ba²⁺. For anomalies (e.g., deviation from linear 1/χ vs. T plots), consider spin-crossover behavior or ligand-mediated superexchange interactions. Synchrotron-based X-ray magnetic circular dichroism (XMCD) can probe local magnetic moments .

Methodological and Reproducibility Challenges

Q. Q8: How should researchers design control experiments to isolate the role of lattice water in the compound’s stability?

Methodological Answer : Synthesize anhydrous barium dithiocyanate (via dehydration under vacuum) and compare its hygroscopicity and thermal stability with the trihydrate form. Use Karl Fischer titration to quantify water reabsorption kinetics. Pair with molecular dynamics (MD) simulations to model water-lattice interactions and predict stability thresholds .

Q. Q9: What strategies ensure reproducibility in synthesizing phase-pure barium(2+) dithiocyanate trihydrate across laboratories?

Methodological Answer : Standardize protocols using IUPAC-recommended methods: pre-dry reagents (BaCl₂·2H₂O at 110°C; NH₄SCN in desiccators), use ultrapure water (resistivity >18 MΩ·cm), and document ambient humidity during crystallization. Share raw characterization data (XRD, TGA) in open-access repositories to facilitate cross-lab validation .

Q. Q10: How can conflicting results in the compound’s catalytic activity for thiocyanate-mediated reactions be systematically analyzed?

Methodological Answer : Conduct a meta-analysis of published catalytic studies, normalizing turnover numbers (TONs) by surface area (BET measurements) and active site density (EXAFS). Use Arrhenius plots to compare activation energies and identify outliers. Controlled poisoning experiments with CO or CN⁻ can confirm active sites’ nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.